2-Methoxystypandrone 2-Methoxystypandrone 2-Methoxystypandrone is found in green vegetables. 2-Methoxystypandrone is isolated from roots of Polygonum cuspidatum (Japanese knotweed). 2-Methoxystypandrone displays an immunomodulatory effect in a cellular model. 2-Methoxystypandrone specifically inhibits JAK and IKKβ kinase activities. It also blocks inflammatory responses by impairing NF-κB signaling to limit the inflammation and oxidative stress for preservation of BBB integrity. 2-Methoxystypandrone concomitantly promotes neurodevelopmental protein expression and endogenous neurogenesis through inactivation of GSK3β to enhance β-catenin signaling for upexpression of neuroprotective genes and proteins. 2-Methoxynaphthoquinone possess antifungal activity. In vitro studies showed that compound inhibits Wnt signaling and suppresses the invasion of breast cancer cell lines, and is able to induce gastric adenocarcinoma necrosis.
Brand Name: Vulcanchem
CAS No.: 85122-21-0
VCID: VC0152112
InChI: InChI=1S/C14H12O5/c1-6-4-8-12(14(18)11(6)7(2)15)9(16)5-10(19-3)13(8)17/h4-5,18H,1-3H3
SMILES: CC1=C(C(=C2C(=C1)C(=O)C(=CC2=O)OC)O)C(=O)C
Molecular Formula: C14H12O5
Molecular Weight: 260.24 g/mol

2-Methoxystypandrone

CAS No.: 85122-21-0

Reference Standards

VCID: VC0152112

Molecular Formula: C14H12O5

Molecular Weight: 260.24 g/mol

Purity: 98%

2-Methoxystypandrone - 85122-21-0

CAS No. 85122-21-0
Product Name 2-Methoxystypandrone
Molecular Formula C14H12O5
Molecular Weight 260.24 g/mol
IUPAC Name 6-acetyl-5-hydroxy-2-methoxy-7-methylnaphthalene-1,4-dione
Standard InChI InChI=1S/C14H12O5/c1-6-4-8-12(14(18)11(6)7(2)15)9(16)5-10(19-3)13(8)17/h4-5,18H,1-3H3
Standard InChIKey SSHJHOVVYKCJJI-UHFFFAOYSA-N
SMILES CC1=C(C(=C2C(=C1)C(=O)C(=CC2=O)OC)O)C(=O)C
Canonical SMILES CC1=CC2=C(C(=O)C=C(C2=O)OC)C(=C1C(=O)C)O
Appearance Orange powder
Melting Point 187°C
Physical Description Solid
Description 2-Methoxystypandrone is found in green vegetables. 2-Methoxystypandrone is isolated from roots of Polygonum cuspidatum (Japanese knotweed). 2-Methoxystypandrone displays an immunomodulatory effect in a cellular model. 2-Methoxystypandrone specifically inhibits JAK and IKKβ kinase activities. It also blocks inflammatory responses by impairing NF-κB signaling to limit the inflammation and oxidative stress for preservation of BBB integrity. 2-Methoxystypandrone concomitantly promotes neurodevelopmental protein expression and endogenous neurogenesis through inactivation of GSK3β to enhance β-catenin signaling for upexpression of neuroprotective genes and proteins. 2-Methoxynaphthoquinone possess antifungal activity. In vitro studies showed that compound inhibits Wnt signaling and suppresses the invasion of breast cancer cell lines, and is able to induce gastric adenocarcinoma necrosis.
Purity 98%
Synonyms 2-Methoxystypandrone; 85122-21-0; 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl-; 6-acetyl-5-hydroxy-2-methoxy-7-methyl-naphthalene-1,4-dione
Reference 1: Kuang S, Sima Z, Liu J, Li W, Song Q, Zhang Q, Yu Q. Synthesis of Biotinylated
2-methoxystypandrone and Identification of JAK2 and IKK as its Targets.
Anticancer Agents Med Chem. 2018;18(3):422-427. doi:
10.2174/1871520617666171106123226. PubMed PMID: 29110628.


2: Mesalam A, Khan I, Lee KL, Song SH, Chowdhury MMR, Uddin Z, Park KH, Kong IK.
2-Methoxystypandrone improves in vitro-produced bovine embryo quality through
inhibition of IKBKB. Theriogenology. 2017 Sep 1;99:10-20. doi:
10.1016/j.theriogenology.2017.05.012. Epub 2017 May 19. PubMed PMID: 28708489.


3: Kuang S, Qi C, Liu J, Sun X, Zhang Q, Sima Z, Liu J, Li W, Yu Q.
2-Methoxystypandrone inhibits signal transducer and activator of transcription 3
and nuclear factor-κB signaling by inhibiting Janus kinase 2 and IκB kinase.
Cancer Sci. 2014 Apr;105(4):473-80. doi: 10.1111/cas.12359. Epub 2014 Mar 3.
PubMed PMID: 24450414; PubMed Central PMCID: PMC4317813.


4: Chern CM, Wang YH, Liou KT, Hou YC, Chen CC, Shen YC. 2-Methoxystypandrone
ameliorates brain function through preserving BBB integrity and promoting
neurogenesis in mice with acute ischemic stroke. Biochem Pharmacol. 2014 Feb
1;87(3):502-14. doi: 10.1016/j.bcp.2013.11.018. Epub 2013 Dec 14. PubMed PMID:
24342702.


5: Chiou WF, Liao JF, Huang CY, Chen CC. 2-Methoxystypandrone represses
RANKL-mediated osteoclastogenesis by down-regulating formation of TRAF6-TAK1
signalling complexes. Br J Pharmacol. 2010 Sep;161(2):321-35. doi:
10.1111/j.1476-5381.2010.00823.x. PubMed PMID: 20735418; PubMed Central PMCID:
PMC2989585.


6: Singh SB, Graham PL, Reamer RA, Cordingley MG. Discovery, total synthesis, HRV
3C-protease inhibitory activity, and structure-activity relationships of
2-methoxystypandrone and its analogues. Bioorg Med Chem Lett. 2001 Dec
17;11(24):3143-6. PubMed PMID: 11720861.
PubChem Compound 158739
Last Modified Nov 11 2021
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